molecular formula C13H23N3O3 B14260134 2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester

2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester

Cat. No.: B14260134
M. Wt: 269.34 g/mol
InChI Key: MZOITOZMEWAZCZ-XNTDXEJSSA-N
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Description

2,6-Diazaspiro[34]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-diazaspiro[3.4]octane with ethoxyimino derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and an organic solvent like dimethylformamide (DMF) to facilitate the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diazaspiro[3.4]octane-2-carboxylic acid tert-butyl ester
  • 2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid

Uniqueness

Compared to similar compounds, 2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester exhibits unique properties due to the presence of the ethoxyimino group. This functional group imparts distinct reactivity and binding characteristics, making the compound valuable in specific applications .

Properties

Molecular Formula

C13H23N3O3

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl (5Z)-5-ethoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C13H23N3O3/c1-5-18-15-10-6-14-7-13(10)8-16(9-13)11(17)19-12(2,3)4/h14H,5-9H2,1-4H3/b15-10+

InChI Key

MZOITOZMEWAZCZ-XNTDXEJSSA-N

Isomeric SMILES

CCO/N=C/1\CNCC12CN(C2)C(=O)OC(C)(C)C

Canonical SMILES

CCON=C1CNCC12CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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